Cas no 2229460-05-1 (2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine)

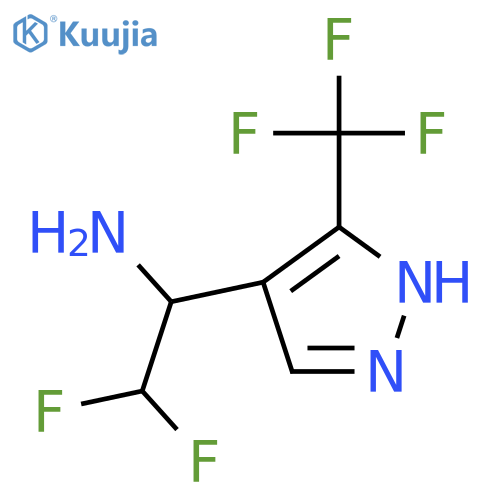

2229460-05-1 structure

商品名:2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine

- 2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

- 2229460-05-1

- EN300-1955576

-

- インチ: 1S/C6H6F5N3/c7-5(8)3(12)2-1-13-14-4(2)6(9,10)11/h1,3,5H,12H2,(H,13,14)

- InChIKey: PLBDEFFSYAPLHU-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=NNC=1C(F)(F)F)N)F

計算された属性

- せいみつぶんしりょう: 215.04818801g/mol

- どういたいしつりょう: 215.04818801g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1955576-0.25g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 0.25g |

$1591.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-2.5g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 2.5g |

$3389.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-1g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 1g |

$1729.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-5g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 5g |

$5014.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-0.1g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 0.1g |

$1521.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-10.0g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 10g |

$7435.0 | 2023-05-23 | ||

| Enamine | EN300-1955576-0.5g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 0.5g |

$1660.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-0.05g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 0.05g |

$1452.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-10g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 10g |

$7435.0 | 2023-09-17 | ||

| Enamine | EN300-1955576-5.0g |

2,2-difluoro-1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine |

2229460-05-1 | 5g |

$5014.0 | 2023-05-23 |

2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2229460-05-1 (2,2-difluoro-1-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-amine) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量